![molecular formula C18H19N3O2S B2917275 2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1706212-10-3](/img/structure/B2917275.png)
2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a cyano group (-CN), a phenyl group (a variant of benzene), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a sulfonamide group (SO2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The pyrrolidine ring could contribute to the stereochemistry of the molecule . The cyano group, phenyl group, and sulfonamide group would also play significant roles in the overall structure .Chemical Reactions Analysis
The active hydrogen on C-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The pyrrolidine ring is also known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could affect its polarity .Scientific Research Applications
Synthesis and Chemical Reactivity
Convenient Synthesis of Benzonitriles
N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as a benign electrophilic cyanation reagent for synthesizing benzonitriles from aryl and heteroaryl bromides, showcasing its utility in creating pharmaceutically relevant intermediates through chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Development of Nonsteroidal PR Antagonists
The benzenesulfonanilide structure, related to the compound of interest, has functioned as a novel scaffold for nonsteroidal progesterone receptor antagonists, indicating its potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Catalysis and Material Science
Catalysis for Transfer Hydrogenation
N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives have been synthesized for use in catalysis, demonstrating their effectiveness in the transfer hydrogenation of ketones (Dayan et al., 2013).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Carbonic Anhydrase Inhibition
A study on sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has investigated their inhibition effects on human carbonic anhydrase isozymes, offering insights into therapeutic applications (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, leading to a range of biological activities .
Mode of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities .
Future Directions
properties
IUPAC Name |
2-cyano-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c19-13-15-7-4-5-11-18(15)24(22,23)20-14-17-10-6-12-21(17)16-8-2-1-3-9-16/h1-5,7-9,11,17,20H,6,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSANLINNKCJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide |
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